molecular formula C18H18N4O5S B5892538 4-methoxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide

4-methoxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide

Cat. No.: B5892538
M. Wt: 402.4 g/mol
InChI Key: ADQVDRFJCYMEOM-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide is a complex organic compound with the molecular formula C18H18N4O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide typically involves multiple steps, including nitration, acylation, and thiourea formation. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Amine Derivatives: Formed from the reduction of the nitro group.

    Substituted Benzamides: Formed from substitution reactions involving the methoxy group.

Scientific Research Applications

4-methoxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzamide groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-nitro-N-(1-phenylethyl)benzamide
  • 4-methoxy-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
  • 4-methyl-3-nitro-N-(1-phenylethyl)benzamide

Uniqueness

4-methoxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide is unique due to the presence of the propanoylcarbamothioyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-methoxy-3-nitro-N-[4-(propanoylcarbamothioylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-3-16(23)21-18(28)20-13-7-5-12(6-8-13)19-17(24)11-4-9-15(27-2)14(10-11)22(25)26/h4-10H,3H2,1-2H3,(H,19,24)(H2,20,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQVDRFJCYMEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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